Stereochemical Identity Determines Epoxide Regiochemistry: Galacto vs. Gluco 2‑Tosylate
CAS 30923‑30‑9 is the galacto‑configured 2‑O‑tosyl derivative, whereas CAS 3868‑05‑1 is the corresponding gluco isomer. The stereochemistry at C‑4 dictates which epoxide regioisomer is formed upon base treatment: the galacto isomer yields the 3,4‑anhydro derivative (a direct Černý epoxide precursor), while the gluco isomer forms the 2,3‑anhydro derivative under analogous conditions [1]. In the patented short pathway to 1,6:2,3‑dianhydro‑β‑D‑mannopyranose, compound 1 is explicitly identified as 1,6:3,4‑dianhydro‑2‑O‑tosyl‑β‑D‑galactopyranose—requiring the galacto configuration as the mandatory starting point [2].
| Evidence Dimension | Epoxide regioisomer formed upon base‑catalyzed cyclization |
|---|---|
| Target Compound Data | 1,6:3,4‑dianhydro‑β‑D‑galactopyranose (Černý epoxide precursor) [2]. |
| Comparator Or Baseline | CAS 3868‑05‑1 (gluco 2‑tosylate): forms 1,6:2,3‑dianhydro‑β‑D‑mannopyranose framework instead [1]. |
| Quantified Difference | Qualitative regiodivergence: galacto → 3,4‑anhydro; gluco → 2,3‑anhydro. No numerical rate data available in public sources. |
| Conditions | Base‑catalyzed epoxide formation in alkaline medium (NaOH or NaOMe in methanol) [1]. |
Why This Matters
Procuring the wrong stereoisomer leads to an entirely different epoxide intermediate and a dead‑end synthesis pathway, making stereochemical identity a critical procurement specification.
- [1] Černý, M., Staněk, J. Jr., & Pacák, J. Collect. Czech. Chem. Commun. 1969, 34, 849–856. https://doi.org/10.1135/cccc19690849. View Source
- [2] Justia Patents. US Patent Application 20110224446. https://patents.justia.com/patent/20110224446 (accessed 2026‑05‑12). View Source
